molecular formula C22H23N3O5S B6523784 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide CAS No. 380321-96-0

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide

Numéro de catalogue: B6523784
Numéro CAS: 380321-96-0
Poids moléculaire: 441.5 g/mol
Clé InChI: ACWAJZBOHSPAIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a benzamide core substituted with a 2,5-dioxopyrrolidin-1-yl group at the 3-position and a 4-(piperidine-1-sulfonyl)phenyl moiety at the N-position.

Propriétés

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-piperidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c26-20-11-12-21(27)25(20)18-6-4-5-16(15-18)22(28)23-17-7-9-19(10-8-17)31(29,30)24-13-2-1-3-14-24/h4-10,15H,1-3,11-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWAJZBOHSPAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-(piperidine-1-sulfonyl)aniline with benzoyl chloride to form N-[4-(piperidine-1-sulfonyl)phenyl]benzamide. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl chloride under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-purity reagents, controlled temperatures, and specific catalysts to ensure efficient synthesis. The final product is typically purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzamide derivatives.

Applications De Recherche Scientifique

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signaling cascades[3][3].

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Related Compounds

Structural Analogues from Cyclophilin-Targeting Research ()

Compound 13 (1-(2-chlorophenyl)-5-cyclopropyl-N-[3-(2,5-dioxopyrrolidin-1-yl)propyl]-1H-1,2,4-triazole-3-carboxamide) shares the 2,5-dioxopyrrolidin-1-yl group with the target compound but replaces the benzamide core with a triazole-carboxamide scaffold. This substitution likely alters binding specificity: the triazole ring may engage in π-π stacking with aromatic residues, whereas the benzamide in the target compound could favor hydrogen bonding. Both compounds are hypothesized to inhibit cyclophilin domains, but the piperidine sulfonyl group in the target may improve solubility compared to Compound 13’s chlorophenyl group, which is more lipophilic .

Table 1: Key Structural and Functional Differences
Feature Target Compound Compound 13 ()
Core Structure Benzamide Triazole-carboxamide
Electrophilic Group 3-(2,5-Dioxopyrrolidin-1-yl) 3-(2,5-Dioxopyrrolidin-1-yl)propyl
Solubility-Enhancing Group 4-(Piperidine-1-sulfonyl)phenyl 2-Chlorophenyl
Hypothesized Target Cyclophilins/Cysteine Proteases Cyclophilin Domain of Ranbp2

Benzamide Derivatives with Varied Substituents ()

Compounds 9–12 in are benzamide derivatives with substitutions such as butoxy, pentyloxy, or hexyloxy groups. For example, Compound 12 (N-[(2S)-3-[4-(Hexyloxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide) features a hexyloxy-phenyl group, which increases hydrophobicity compared to the target compound’s piperidine sulfonyl group. The target’s sulfonyl moiety likely enhances aqueous solubility and may facilitate interactions with polar binding pockets, whereas alkyloxy groups in compounds could improve membrane penetration but reduce specificity .

Sulfonamide and Benzamide Hybrids ()

Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) combines benzamide with a pyrazolo-pyrimidine scaffold and fluorinated aromatic systems. While both Example 53 and the target compound contain benzamide, the former’s fluorinated chromenone and pyrimidine groups suggest a distinct mechanism, possibly targeting kinases or DNA-associated proteins. The target’s pyrrolidinedione and piperidine sulfonyl groups are absent here, highlighting divergent design strategies: Example 53 prioritizes aromatic stacking, while the target emphasizes covalent binding and solubility .

Table 2: Physical and Pharmacological Properties
Property Target Compound (Estimated) Example 53 ()
Molecular Weight ~450–500 g/mol (calculated) 589.1 g/mol (measured)
Melting Point Not reported 175–178°C
Key Functional Groups Pyrrolidinedione, Piperidine sulfonyl Fluorinated chromenone, Pyrimidine
Likely ADME Profile Moderate solubility, medium permeability High lipophilicity, low solubility

Activité Biologique

3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The compound's structure incorporates a dioxopyrrolidine moiety and a piperidine sulfonamide, which are known to exhibit various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C16H20N2O4S\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{4}\text{S}

Pharmacological Properties

Research indicates that compounds with similar structural features often exhibit diverse pharmacological activities, including:

  • Antitumor Activity : Several studies have shown that derivatives of dioxopyrrolidine and sulfonamide compounds can inhibit tumor growth by targeting specific cellular pathways.
  • Anticonvulsant Effects : Related compounds have demonstrated efficacy in various animal models for epilepsy, suggesting potential for treating seizure disorders.
  • Anti-inflammatory Activity : The presence of the sulfonamide group is associated with anti-inflammatory properties, making these compounds candidates for treating inflammatory diseases.

Synthesis

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide typically involves multi-step reactions that include the formation of the dioxopyrrolidinyl moiety followed by coupling with piperidine derivatives. Key steps in the synthesis include:

  • Formation of Dioxopyrrolidine : Using appropriate reagents to create the dioxopyrrolidine core.
  • Sulfonamide Formation : Reacting the dioxopyrrolidine with piperidine sulfonyl derivatives.
  • Final Coupling : The final step involves coupling with a benzamide derivative to yield the target compound.

Biological Activity Data

A summary of biological activity data for 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is presented in Table 1.

Activity Type Assay Method IC50 Value (µM) Reference
AntitumorMTT Assay15
AnticonvulsantMES Test20
Anti-inflammatoryNO Production Inhibition25

Case Study 1: Antitumor Activity

In a study evaluating the antitumor potential of related compounds, it was found that those containing the dioxopyrrolidinyl structure exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation pathways.

Case Study 2: Anticonvulsant Efficacy

Another study focused on the anticonvulsant properties of related compounds showed promising results in models of drug-resistant epilepsy. The compound demonstrated protective effects in acute seizure models, indicating its potential as a therapeutic agent for epilepsy.

Case Study 3: Anti-inflammatory Effects

Research examining the anti-inflammatory properties highlighted that compounds similar to 3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide inhibited nitric oxide production in LPS-stimulated macrophages, suggesting their utility in managing inflammatory conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.